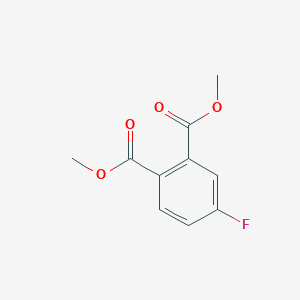

Dimethyl 4-fluorophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-fluorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXQAPWOMHKSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628010 | |

| Record name | Dimethyl 4-fluorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110706-50-8 | |

| Record name | Dimethyl 4-fluorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 4-fluorophthalate: A Core Building Block for Advanced Pharmaceutical and Material Science Applications

An In-Depth Technical Guide for R&D Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl 4-fluorophthalate, a key fluorinated intermediate for researchers, scientists, and drug development professionals. This document delves into the compound's core physicochemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, explores its strategic applications in medicinal chemistry and material science, and outlines rigorous safety and handling procedures. The strategic incorporation of a fluorine atom onto the phthalate scaffold imparts unique electronic properties that can significantly enhance the metabolic stability, bioavailability, and binding affinity of derivative compounds, making it a valuable building block in the design of next-generation pharmaceuticals and high-performance materials.

Part 1: Physicochemical and Spectroscopic Profile

This compound is a colorless to light yellow liquid, whose identity and fundamental properties are crucial for its application in synthesis. The strategic placement of the electron-withdrawing fluorine atom at the 4-position of the benzene ring significantly influences the molecule's reactivity and physicochemical characteristics compared to its non-fluorinated analog, Dimethyl Phthalate.

Core Properties Summary

A compilation of essential quantitative data for this compound is presented below. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 110706-50-8 | [1] |

| Molecular Formula | C₁₀H₉FO₄ | [1] |

| Molecular Weight | 212.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | ~252 °C (at 760 mmHg) | [1] |

| Density | ~1.252 g/cm³ | [1] |

| Storage | Store at room temperature, sealed in a dry environment | [1] |

Solubility and Stability

Like its parent compound, Dimethyl Phthalate, this compound is expected to be soluble in a wide range of organic solvents such as methanol, ethanol, diethyl ether, and acetone, but demonstrates low solubility in water.[2] The compound is chemically stable under standard ambient conditions (room temperature) and should be stored in a tightly sealed container to prevent moisture ingress.

Spectroscopic Signature

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the aromatic protons and the two equivalent methyl ester protons. The aromatic region will display complex splitting patterns due to the fluorine-proton (³J-HF and ⁴J-HF) and proton-proton couplings. The two methyl groups (-OCH₃) should appear as a singlet further downfield, integrating to 6 protons.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the two distinct carbonyl carbons of the ester groups, the six unique aromatic carbons (with C-F coupling visible for the carbons ortho, meta, and para to the fluorine), and the methyl carbons. The carbon directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹J-CF).

-

¹⁹F NMR (Fluorine NMR): A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift characteristic of an aryl fluoride. This signal will be split by the neighboring aromatic protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band for the ester groups, typically found around 1720-1740 cm⁻¹. Other key signals include C-O stretching vibrations and aromatic C=C and C-H stretching bands. The C-F bond will also show a characteristic stretching vibration in the 1000-1400 cm⁻¹ region. For comparison, the non-fluorinated Dimethyl Phthalate shows a strong C=O stretch at 1727 cm⁻¹.[3][4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 212. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a peak at m/z = 181, and subsequent loss of carbon monoxide.

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a robust, two-step process starting from commercially available 4-chlorophthalic anhydride. This pathway is advantageous due to the accessibility of the starting materials and the high yields achievable under controlled conditions.

Step 1: Halogen Exchange (HALEX) Reaction for 4-Fluorophthalic Anhydride

The initial step involves a nucleophilic aromatic substitution to replace the chloro group with a fluoro group. This is a classic Halogen Exchange (HALEX) reaction, driven by the formation of a more stable bond and facilitated by a suitable fluoride source.

Protocol:

-

Reactor Setup: In a 500 mL four-neck flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add 4-chlorophthalic anhydride (100g) and a hydrogen fluoride-pyridine complex (80g, 70% HF by weight).[5]

-

Reaction: Under a nitrogen atmosphere, heat the stirring reaction mixture to 140 °C.

-

Monitoring: The reaction progress should be monitored by Gas Chromatography (GC) until the conversion of 4-chlorophthalic anhydride exceeds 98%.[5]

-

Quenching and Isolation: Upon completion, carefully pour the reaction solution into 4000 mL of ice-cold water with vigorous stirring. The solid product will precipitate.

-

Purification: Filter the resulting solid, wash thoroughly with cold water, and dry under a vacuum to obtain the crude 4-fluorophthalic anhydride. For higher purity, the crude product can be recrystallized from a non-polar solvent like n-heptane.[5]

Causality and Expertise:

-

Why Hydrogen Fluoride-Pyridine? This complex serves as a safe and effective source of nucleophilic fluoride. Anhydrous HF is highly corrosive and difficult to handle; the pyridine complex moderates its reactivity and improves its handling characteristics while still providing the necessary fluoride ions for the substitution.[5]

-

Why 140 °C? Aromatic halogen exchange reactions require significant thermal energy to overcome the activation barrier for the nucleophilic attack on the electron-rich aromatic ring. The temperature is optimized to ensure a reasonable reaction rate without causing decomposition.[5]

-

Why Quench in Ice Water? The large volume of ice water serves two purposes: it safely quenches any unreacted HF-pyridine complex and precipitates the organic anhydride product, which has very low solubility in water.

Step 2: Fischer Esterification to this compound

The synthesized 4-fluorophthalic anhydride is then converted to the final dimethyl ester via a classic acid-catalyzed Fischer esterification.

Protocol:

-

Reactor Setup: To a reaction kettle, add the dried 4-fluorophthalic anhydride and an excess of methanol (molar ratio of at least 2.5:1 methanol to anhydride).[6][7]

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.2-0.5% of the reactant weight).[7]

-

Reaction: Heat the mixture to reflux (approximately 100-140 °C) and maintain for 3-16 hours. The reaction first opens the anhydride ring to form a monoester and then esterifies the second carboxylic acid group.[6][7]

-

Neutralization and Workup: After cooling, the reaction mixture is neutralized with an alkaline solution (e.g., sodium carbonate solution) to quench the acid catalyst and remove any unreacted starting material.[7]

-

Purification: The layers are separated, and the organic layer is washed several times with water. The excess methanol is removed under reduced pressure, and the final product, this compound, can be purified by vacuum distillation to yield a high-purity liquid.[6]

Causality and Expertise:

-

Why Excess Methanol? Fischer esterification is a reversible reaction. According to Le Châtelier's principle, using a large excess of one reactant (methanol) drives the equilibrium towards the formation of the ester product, thereby increasing the yield.[7]

-

Why Sulfuric Acid? Concentrated sulfuric acid is an excellent catalyst for this reaction. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which further shifts the equilibrium to favor the product.

-

Why Neutralization? The alkaline wash is critical to remove the sulfuric acid catalyst and any acidic byproducts or unreacted starting material, preventing them from contaminating the final product or causing degradation during distillation.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Part 3: Applications in Drug Discovery and Material Science

The true value of this compound lies in its utility as a fluorinated building block. The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, used to fine-tune properties and enhance therapeutic potential.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The carbon-fluorine bond is the strongest single bond in organic chemistry. Replacing a hydrogen atom with a fluorine atom can have profound, predictable effects on a drug candidate's profile:

-

Enhanced Metabolic Stability: Many drug molecules are metabolized (broken down) by cytochrome P450 enzymes in the liver, often through the oxidation of a C-H bond. Placing a fluorine atom at a metabolically vulnerable position can block this process, as the C-F bond is highly resistant to enzymatic cleavage. This increases the drug's half-life and overall exposure in the body.

-

Increased Bioavailability: Fluorine is highly lipophilic. Strategically adding a fluorine atom can increase the overall lipophilicity of a molecule, which can improve its ability to cross cell membranes and be absorbed into the bloodstream.

-

Modulated Acidity/Basicity (pKa): As a highly electronegative atom, fluorine can lower the pKa of nearby acidic or basic functional groups. This can be used to optimize a drug's ionization state at physiological pH, which is critical for solubility, cell permeability, and target binding.

-

Improved Target Binding Affinity: The fluorine atom can engage in unique, favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of the drug.

This compound serves as a versatile scaffold to introduce these benefits. It can be further elaborated through reactions at its ester groups to build more complex molecules for screening in various therapeutic areas, including oncology and neurology.[8]

Logical Framework for Fluorine's Impact in Drug Design

Sources

- 1. DIMETHY-4-FLUOROPHTHALATE | 110706-50-8 [chemicalbook.com]

- 2. jelsciences.com [jelsciences.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103044371B - Method for preparing 4-fluorophthalic anhydride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104072371A - Preparation method of dimethyl phthalate (DMP) - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.se [fishersci.se]

"Dimethyl 4-fluorophthalate" molecular formula and structure

An In-depth Technical Guide to Dimethyl 4-fluorophthalate

Abstract: This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It details the compound's molecular formula, structure, and essential physicochemical properties. The guide offers an in-depth look at a standard synthesis protocol, explaining the chemical principles behind the procedure. Furthermore, it discusses the compound's applications, particularly in the fields of pharmaceutical and agrochemical research, and outlines critical safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development who utilize fluorinated building blocks in organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is an aromatic diester that serves as a valuable fluorinated building block in organic synthesis. The presence of the fluorine atom can significantly alter the biological properties of derivative molecules, often enhancing metabolic stability and bioavailability.[1]

Molecular Formula: C₁₀H₉FO₄[1][2][3]

Molecular Structure: The structure consists of a benzene ring substituted with two methyl ester groups at positions 1 and 2, and a fluorine atom at position 4.

Physicochemical Data: A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 110706-50-8 | [1][3] |

| Molecular Weight | 212.17 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Boiling Point | 252.0 ± 25.0 °C (Predicted) | [3][5] |

| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Storage | Sealed in a dry place at room temperature | [1][3][5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via the esterification of 4-fluorophthalic acid or its anhydride. The following protocol describes a common laboratory-scale synthesis using an acid catalyst.

Reaction: 4-Fluorophthalic Anhydride + Methanol → this compound

Causality in Experimental Design: The choice of an acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the phthalic anhydride, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Using a large excess of methanol serves two purposes: it acts as the reacting solvent and drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, thus maximizing the yield of the diester.[6][7] The neutralization step with a weak base is essential to quench the catalyst and remove any unreacted acidic species before purification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophthalic anhydride (1 equiv.) and an excess of methanol (10-20 equiv.).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equiv.) to the stirring mixture. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. Neutralize the solution by adding a saturated sodium bicarbonate solution dropwise until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to obtain a colorless to light yellow liquid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules.[1]

-

Pharmaceuticals: The fluorinated aromatic ring is a common motif in modern drug design. The fluorine atom can improve metabolic stability, binding affinity, and lipophilicity, which are critical pharmacokinetic properties. This compound serves as a precursor for creating active pharmaceutical ingredients (APIs) for a range of diseases, including neurological and oncological disorders.[1]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into pesticides and herbicides can enhance their efficacy and stability. This compound can be used as a starting material for novel agrochemicals.

-

Material Science: It is also utilized in the development of specialty polymers, coatings, and liquid crystals. The unique electronic properties of the fluoroaromatic system can impart desirable characteristics like thermal stability and chemical resistance to these materials.[1]

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful to aquatic life and can cause skin and serious eye irritation.[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear splash-resistant safety goggles or a face shield.[8]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body: Wear a standard laboratory coat.[8] Ensure an emergency shower and eyewash station are readily accessible.[8][9]

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

-

Avoid breathing vapors or mist.[4][10] Use only in a chemical fume hood.

-

Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

-

Ground all equipment containing the material to prevent static discharge.[8]

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with soap and water.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[9][10]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[8]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

- MySkinRecipes. (n.d.). This compound.

- Zhang, F., et al. (n.d.). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. ResearchGate.

- New Jersey Department of Health. (n.d.). Hazard Summary: Dimethyl Phthalate. NJ.gov.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8554, Dimethyl phthalate. PubChem.

- Thames River Chemical Corp. (2018). Dimethyl Phthalate - SAFETY DATA SHEET.

- Sciencelab.com. (n.d.). Material Safety Data Sheet - Dimethyl phthalate 99%.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 607564, Dimethyl 4-chlorophthalate. PubChem.

- Google Patents. (n.d.). CN104072371A - Preparation method of dimethyl phthalate (DMP).

- ResearchGate. (n.d.). Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 3. DIMETHY-4-FLUOROPHTHALATE | 110706-50-8 [chemicalbook.com]

- 4. DIMETHY-4-FLUOROPHTHALATE | 110706-50-8 [amp.chemicalbook.com]

- 5. DIMETHY-4-FLUOROPHTHALATE CAS#: 110706-50-8 [m.chemicalbook.com]

- 6. CN104072371A - Preparation method of dimethyl phthalate (DMP) - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. nj.gov [nj.gov]

- 10. trc-corp.com [trc-corp.com]

An In-depth Technical Guide to Dimethyl 4-fluorophthalate: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. Among the vast array of fluorinated building blocks, Dimethyl 4-fluorophthalate emerges as a versatile intermediate with significant potential. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis, and its burgeoning role as a precursor in the development of advanced materials and therapeutic agents. As a senior application scientist, the following discourse aims to blend established chemical principles with practical, field-proven insights to empower researchers in leveraging this valuable compound.

Chemical Identity and Nomenclature

IUPAC Name: Dimethyl 4-fluorobenzene-1,2-dicarboxylate

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) unequivocally defines the molecular structure, indicating a benzene ring substituted with two methyl ester groups at positions 1 and 2, and a fluorine atom at position 4.

Synonyms: For practical laboratory use and in commercial listings, this compound is known by several other names:

-

4-Fluorophthalic acid dimethyl ester

-

This compound

-

1,2-Benzenedicarboxylic acid, 4-fluoro-, 1,2-dimethyl ester

Chemical Structure and Properties:

| Property | Value | Source |

| CAS Number | 110706-50-8 | N/A |

| Molecular Formula | C₁₀H₉FO₄ | N/A |

| Molecular Weight | 212.17 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | 252.0 ± 25.0 °C (Predicted) | N/A |

| Density | 1.252 ± 0.06 g/cm³ (Predicted) | N/A |

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is most commonly and efficiently achieved through the esterification of 4-fluorophthalic acid or its corresponding anhydride with methanol. The choice between the diacid or the anhydride as the starting material often depends on commercial availability and cost.

Synthesis from 4-Fluorophthalic Anhydride

The reaction of 4-fluorophthalic anhydride with methanol represents a direct and high-yielding route to the desired diester. This reaction is a classic example of nucleophilic acyl substitution at the carbonyl carbons of the anhydride.

Experimental Protocol: Synthesis of this compound from 4-Fluorophthalic Anhydride

Objective: To synthesize this compound via the methanolysis of 4-fluorophthalic anhydride.

Materials:

-

4-Fluorophthalic anhydride

-

Methanol (anhydrous)

-

Toluene (optional, for azeotropic removal of water)

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 4-fluorophthalic anhydride (1 equivalent).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask. The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: a. Upon completion of the reaction (typically after several hours), allow the mixture to cool to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. To ensure complete conversion and remove any water formed, toluene can be added and distilled off azeotropically. d. The resulting crude product, a liquid, can be purified by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices:

-

Excess Methanol: Le Chatelier's principle dictates that using a large excess of one reactant (methanol) will shift the equilibrium position to favor the formation of the product ester.

-

Reflux Conditions: The elevated temperature increases the reaction rate, allowing the reaction to reach equilibrium in a shorter timeframe.

-

Anhydrous Conditions: While not strictly necessary as water is a byproduct, starting with anhydrous methanol can help to maximize the initial rate of the forward reaction.

Synthesis from 4-Fluorophthalic Acid (Fischer Esterification)

Alternatively, this compound can be synthesized directly from 4-fluorophthalic acid using the Fischer esterification method. This acid-catalyzed reaction involves the equilibrium between the carboxylic acid, alcohol, ester, and water.

Experimental Protocol: Fischer Esterification of 4-Fluorophthalic Acid

Objective: To synthesize this compound via the acid-catalyzed esterification of 4-fluorophthalic acid with methanol.

Materials:

-

4-Fluorophthalic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Standard laboratory glassware for reflux, separation, and distillation

Procedure:

-

Reaction Setup: Dissolve 4-fluorophthalic acid (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents) in a round-bottom flask equipped with a stir bar and a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC.

-

Work-up: a. Cool the reaction mixture to room temperature and remove the bulk of the excess methanol via rotary evaporation. b. Dilute the residue with an organic solvent (e.g., ethyl acetate) and water. c. Carefully neutralize the acidic solution by washing with a saturated sodium bicarbonate solution until effervescence ceases. d. Separate the organic layer and wash it with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation.

Trustworthiness of the Protocol: This protocol is a self-validating system. The progress of the reaction can be visually tracked by TLC, and the purity of the final product can be readily assessed by GC-MS and NMR spectroscopy. The work-up procedure is designed to effectively remove the acid catalyst and any unreacted carboxylic acid, ensuring a high-purity final product.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl ester protons (around 3.9 ppm). The aromatic region will display a complex splitting pattern for the three aromatic protons, influenced by fluorine-proton and proton-proton coupling.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the methyl carbons (around 53 ppm), the two non-equivalent ester carbonyl carbons (in the 165-170 ppm region), and the six aromatic carbons, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band for the ester groups, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will include C-O stretching vibrations and aromatic C-H and C=C stretching bands.

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 212. A prominent fragment would likely be the loss of a methoxy group (-OCH₃) to give a peak at m/z 181.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily due to the presence of the fluorine atom and the two ester functionalities which can be further manipulated.

Role as a Chemical Intermediate:

The fluorinated aromatic ring makes it an attractive precursor for the synthesis of more complex molecules with potential biological activity. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, converted to amides, or reduced to alcohols, providing multiple avenues for further chemical transformations.

While specific, publicly disclosed examples of blockbuster drugs synthesized directly from this compound are scarce, its utility is evident in the broader context of fluorinated building blocks in drug discovery. It serves as a key starting material for the synthesis of various heterocyclic compounds and substituted aromatic systems that are scaffolds in many developmental drugs. For instance, fluorinated phthalimides, which can be derived from this compound, are explored for their potential as fluorescent probes and bioactive compounds.[1]

Visualization of Synthetic Utility:

Sources

An In-depth Technical Guide to the Solubility of Dimethyl 4-fluorophthalate in Organic Solvents

Introduction

Dimethyl 4-fluorophthalate, a fluorinated aromatic compound, is a molecule of significant interest in pharmaceutical research and drug development.[1] Its unique structure, featuring an aromatic ring substituted with a fluorine atom and two methyl ester groups, suggests a nuanced solubility profile that is critical for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents. We will delve into the molecular characteristics that govern its solubility, present a robust experimental protocol for its determination, and offer a predictive framework for solvent selection. This document is intended for researchers, scientists, and professionals in the drug development field who require a deep understanding of this compound's behavior in various solvent systems.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for predicting and interpreting its solubility.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 110706-50-8 | [2] |

| Molecular Formula | C₁₀H₉FO₄ | [2] |

| Molecular Weight | 212.17 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Predicted Boiling Point | 252.0 ± 25.0 °C | [2] |

| Predicted Density | 1.252 ± 0.06 g/cm³ | [2] |

| Storage | Sealed in dry, room temperature conditions | [2] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[3][4] For this compound, its solubility is a complex interplay of its aromatic nature, the polarity introduced by the ester groups, and the unique effects of the fluorine substituent.

The Role of Molecular Structure

The this compound molecule possesses both polar and non-polar characteristics. The benzene ring is inherently non-polar, while the two methyl ester groups (-COOCH₃) are polar. The highly electronegative fluorine atom further influences the electronic distribution of the aromatic ring, impacting its interactions with solvent molecules.[5]

Solvent Polarity and Intermolecular Forces

Organic solvents can be broadly classified as polar or non-polar, and further as protic (capable of hydrogen bonding) or aprotic.[6]

-

Polar Solvents: These solvents have large dipole moments and/or high dielectric constants.[6][7] They can be further divided into:

-

Polar Protic Solvents: (e.g., alcohols, carboxylic acids) contain O-H or N-H bonds and can act as hydrogen bond donors.

-

Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide) have polar bonds but lack O-H or N-H bonds.

-

-

Non-polar Solvents: (e.g., hexane, toluene) have low dipole moments and dielectric constants.[6][7]

The ester groups in this compound can act as hydrogen bond acceptors, suggesting potential for good solubility in polar protic solvents. The overall polarity of the molecule will dictate its miscibility with a range of polar aprotic and non-polar solvents.

The Influence of Fluorine Substitution

The substitution of a hydrogen atom with fluorine can have profound effects on a molecule's physicochemical properties.[5] Fluorine is the most electronegative element, leading to a strong inductive effect that can alter the acidity or basicity of nearby functional groups.[8] While a single fluorine atom may not drastically change the overall polarity, it can influence local molecular interactions and potentially enhance solubility in certain polar solvents.[5][8] The introduction of fluorine can also increase a molecule's lipophilicity, which might improve its solubility in less polar environments.[5]

The interplay of these factors is visualized in the diagram below:

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

A reliable and reproducible experimental protocol is essential for accurately determining the solubility of this compound. The following is a detailed, step-by-step methodology based on the widely accepted shake-flask method.[9]

Materials and Equipment

-

This compound (analytical grade)

-

A range of organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like NMR.[9]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. Centrifugation can be used to facilitate this process.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Predictive Guide to Solvent Selection

In the absence of published solubility data, a predictive approach based on solvent properties is invaluable. The following table provides a list of common organic solvents, their polarity indices, and a qualitative prediction of their suitability for dissolving this compound.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Solvent Type | Predicted Solubility of this compound | Rationale |

| Hexane | 0.1 | 1.89 | Non-polar | Low | Primarily non-polar interactions with the aromatic ring. |

| Toluene | 2.4 | 2.38 | Non-polar (Aromatic) | Moderate to High | "Like dissolves like" - aromatic solvent for an aromatic solute. |

| Diethyl Ether | 2.8 | 4.34 | Non-polar | Moderate | Can interact with both polar and non-polar parts of the molecule. |

| Chloroform | 4.1 | 4.81 | Moderately Polar | High | Good balance of polarity to interact with the entire molecule. |

| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic | High | Ester solvent for an ester-containing solute. |

| Acetone | 5.1 | 20.7 | Polar Aprotic | High | Polar aprotic nature can solvate the polar ester groups effectively. |

| Ethanol | 5.2 | 24.55 | Polar Protic | High | Capable of hydrogen bonding with the ester oxygens. |

| Methanol | 6.6 | 32.7 | Polar Protic | High | Similar to ethanol, with higher polarity. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic | Very High | Highly polar aprotic solvent, effective at dissolving a wide range of compounds. |

| Water | 10.2 | 80.1 | Polar Protic | Low | The large non-polar aromatic ring is expected to limit aqueous solubility. |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10] Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in research and development. While specific solubility data is not widely published, a comprehensive understanding of its molecular structure and the principles of solubility allows for a predictive approach to solvent selection. The detailed experimental protocol provided in this guide offers a robust method for the accurate determination of its solubility. By combining theoretical knowledge with empirical testing, researchers can effectively harness the potential of this compound in their scientific endeavors.

References

- Comparison of the polarity of organic solvents. (2022, October 13).

- Polarity of Solvents.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11).

- Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22).

- Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester.

- Experiment: Solubility of Organic & Inorganic Compounds.

- How do you distinguish the polarity of organic solvent? - ResearchGate. (2014, October 15).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Full article: The role of fluorine in medicinal chemistry.

- Importance of Fluorine in Benzazole Compounds - PMC - NIH. (2020, October 14).

- Solubility of organic compounds (video) - Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- DIMETHY-4-FLUOROPHTHALATE | 110706-50-8 - ChemicalBook. (2025, July 16).

- SAFETY DATA SHEET - Fisher Scientific. (2011, January 11).

- Dimethyl Phthalate - SAFETY DATA SHEET. (2018, April 10).

- This compound - MySkinRecipes.

Sources

- 1. This compound [myskinrecipes.com]

- 2. DIMETHY-4-FLUOROPHTHALATE | 110706-50-8 [chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. tandfonline.com [tandfonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. fishersci.se [fishersci.se]

- 11. trc-corp.com [trc-corp.com]

An In-Depth Technical Guide to Dimethyl 4-fluorophthalate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-fluorophthalate is a fluorinated aromatic compound that has garnered significant interest in the fields of medicinal chemistry and material science. Its unique structural features, particularly the presence of a fluorine atom on the benzene ring, impart advantageous properties to molecules that incorporate this moiety. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its critical role as a building block in the development of targeted therapeutics, with a special focus on Poly(ADP-ribose) polymerase (PARP) inhibitors.

Part 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in research and synthesis.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | Dimethyl 4-fluorobenzene-1,2-dicarboxylate | N/A |

| CAS Number | 110706-50-8 | [1] |

| Molecular Formula | C₁₀H₉FO₄ | [1] |

| Molecular Weight | 212.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage | Sealed in a dry place at room temperature | [2] |

Thermal and Density Properties

| Property | Value | Notes | Source |

| Boiling Point | 252.0 ± 25.0 °C | Predicted | [2] |

| Density | 1.252 ± 0.06 g/cm³ | Predicted | [2] |

Solubility Profile

While specific quantitative solubility data is limited, this compound, as an ester, is expected to be soluble in a range of common organic solvents. The principle of "like dissolves like" suggests good solubility in polar aprotic and some polar protic solvents.[3]

| Solvent | Predicted Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethyl Acetate | Soluble |

| Dichloromethane | Soluble |

| Water | Poorly soluble |

This table is based on general principles of solubility for similar organic esters and should be experimentally verified for specific applications.

Part 2: Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Fischer esterification of 4-fluorophthalic acid or its anhydride with methanol in the presence of an acid catalyst.[4][5]

Reaction Scheme

Caption: Fischer esterification of 4-fluorophthalic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the principles of Fischer esterification and should be optimized for specific laboratory conditions.[1][6]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorophthalic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to the flask. Methanol acts as both a reactant and a solvent.

-

Catalyst Introduction: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield the final product as a colorless to light yellow liquid.

Part 3: Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

-

Aromatic Protons (3H): Expected in the range of 7.0-8.0 ppm. The signals will likely appear as complex multiplets due to proton-proton and proton-fluorine coupling.

-

Methyl Protons (6H): Two singlets are expected for the two non-equivalent methyl ester groups, likely in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbons (C=O): Expected in the range of 165-170 ppm.[9]

-

Aromatic Carbons (C-Ar): Multiple signals are expected in the aromatic region (115-140 ppm). The carbon directly attached to the fluorine atom will show a large C-F coupling constant.

-

Methyl Carbons (O-CH₃): Two signals are expected around 52-53 ppm.[9]

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.[10]

-

C-O Stretch (Ester): Strong bands are expected in the region of 1100-1300 cm⁻¹.

-

C-F Stretch: A strong absorption band is expected in the range of 1000-1400 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Part 4: Role in Drug Discovery - A Focus on PARP Inhibitors

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][11][12][13] this compound serves as a key building block in the synthesis of several important pharmaceuticals, most notably the PARP inhibitor Talazoparib.

The Significance of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom can:

-

Block Metabolic Sites: The strong C-F bond can prevent metabolic oxidation at that position, increasing the drug's half-life.[1]

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions and solubility.

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

-

Improve Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its ability to cross cell membranes.[1]

This compound in the Synthesis of Talazoparib

Talazoparib (BMN-673) is a potent, orally bioavailable PARP inhibitor approved for the treatment of certain types of cancer.[14] The synthesis of Talazoparib utilizes a fluorinated phthalazinone core, which can be derived from this compound.

Caption: Role of this compound in Talazoparib synthesis.

The synthetic routes to Talazoparib often involve the construction of a dihydropyridophthalazinone scaffold.[14] While the exact step-by-step conversion from this compound is proprietary and can vary, the fluorinated phthalate moiety is a critical precursor for forming the core structure of the final drug molecule.

Part 5: Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Identification

Based on available safety data, this compound is associated with the following hazards:

-

Harmful if swallowed (H302)[2]

-

Causes skin irritation (H315)[2]

-

Causes serious eye irritation (H319)[2]

-

May cause respiratory irritation (H335)[2]

Precautionary Measures

When handling this compound, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of water. If swallowed or if respiratory irritation occurs, seek medical advice.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, with particularly significant applications in drug discovery. Its fluorinated aromatic structure provides a scaffold for the development of molecules with enhanced pharmacological properties. A comprehensive understanding of its physical and chemical properties, coupled with robust synthetic and analytical methods, is essential for its effective utilization in the design and creation of novel therapeutics. As the demand for more effective and targeted drugs continues to grow, the importance of key intermediates like this compound is set to increase, making it a compound of considerable interest for researchers and scientists in the pharmaceutical industry.

References

- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- AiFChem. Fluorine in Pharmaceuticals: Key Properties & Drug Development. Published September 3, 2025.

- ResearchGate.

- MolecularCloud. Fluorinated Building Blocks: Essential Tools for Modern Chemistry. Published May 28, 2025.

- PubMed. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.

- MDPI. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Published January 18, 2020.

- Organic Chemistry Portal.

- PubChem. Dimethyl Phthalate | C10H10O4 | CID 8554.

- Google Patents. CN103044371B - Method for preparing 4-fluorophthalic anhydride.

- Journal of Organic and Pharmaceutical Chemistry. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Published November 26, 2023.

- Master Organic Chemistry. Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Published November 16, 2022.

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubMed. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Published December 18, 2024.

- Google Patents. WO2018038680A1 - Processes for preparing olaparib.

- World of Molecules.

- OperaChem. Fischer Esterification-Typical Procedures. Published January 5, 2024.

- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- MIT OpenCourseWare. 5.310 (F19)

- NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0224156).

- ChemicalBook.

- PubMed. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. Published October 5, 2022.

- Google Patents.

- PubMed. Design, development, and therapeutic applications of PARP-1 selective inhibitors. Published September 15, 2025.

- Thermo Fisher Scientific.

- ChemicalBook.

- ResearchGate.

- PubChem. Talazoparib | C19H14F2N6O | CID 135565082.

- Sigma-Aldrich. Solvent Miscibility Table.

- PubMed Central. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Published November 14, 2018.

- ResearchGate. Chemical characterization of Di-(2-ethylhexyl)

- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Published April 1, 2019.

- ResearchGate.

- Agilent. Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy. Published December 4, 2013.

- ResearchGate.

- Sigma-Aldrich. NMR Chemical Shifts of Impurities.

- PubMed.

Sources

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. researchgate.net [researchgate.net]

- 3. Diethyl Phthalate [webbook.nist.gov]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dimethyl phthalate(131-11-3) 1H NMR [m.chemicalbook.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 13C NMR of dimethyl 3,4,5,6-tetraphenylphthalate [orgspectroscopyint.blogspot.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. hmdb.ca [hmdb.ca]

- 13. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medkoo.com [medkoo.com]

The Strategic Intermediate: A Technical Guide to Dimethyl 4-fluorophthalate in Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of Dimethyl 4-fluorophthalate, a pivotal chemical intermediate in the landscape of modern organic synthesis. With a focus on its application in pharmaceutical and materials science, this document offers a comprehensive overview of its synthesis, physicochemical properties, and reactivity. Detailed experimental protocols, mechanistic insights, and a survey of its utility in the development of high-value molecules, including fluorinated thalidomide analogs and advanced polyimides, are presented. This guide is intended for researchers, chemists, and professionals in drug development and material science who are looking to leverage the unique properties of this versatile fluorinated building block.

Introduction: The Growing Importance of Fluorinated Intermediates

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to the development of a wide array of novel and effective compounds[1]. Among the repertoire of fluorinated building blocks, this compound has emerged as a particularly valuable intermediate. Its bifunctional nature, combining the reactivity of a diester with the influential presence of a fluorine atom on the aromatic ring, makes it a versatile precursor for a range of complex molecular architectures. This guide will elucidate the synthesis, properties, and key applications of this compound, providing a technical resource for scientists and researchers.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

General Properties

| Property | Value | Reference |

| CAS Number | 110706-50-8 | [2] |

| Molecular Formula | C₁₀H₉FO₄ | [2] |

| Molecular Weight | 212.17 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 251.99 °C at 760 mmHg | [2] |

| Density | ~1.252 g/cm³ |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the two equivalent methyl ester protons. The aromatic region will display a more complex splitting pattern due to the fluorine substitution, with three distinct proton signals. The proton ortho to the fluorine atom will exhibit coupling to the fluorine nucleus, in addition to proton-proton coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the methyl carbons, the ester carbonyl carbons, and the aromatic carbons. The carbon atoms on the aromatic ring will exhibit carbon-fluorine coupling, with the magnitude of the coupling constant (J-coupling) being characteristic of the number of bonds separating the carbon and fluorine atoms.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ester functional groups, typically in the range of 1720-1740 cm⁻¹. Other characteristic bands will include C-O stretching, aromatic C=C stretching, and C-H stretching vibrations. The C-F bond will also have a characteristic absorption in the fingerprint region.

-

MS (Mass Spectrometry): The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 212. Key fragmentation pathways for phthalate esters often involve the loss of a methoxy group (-OCH₃) to give a peak at m/z 181, followed by the loss of carbon monoxide (CO). Another common fragmentation is the formation of a protonated phthalic anhydride fragment.

Synthesis of this compound: A Step-by-Step Protocol

The most common and practical laboratory synthesis of this compound involves the esterification of 4-fluorophthalic acid or its anhydride. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a reliable method. The following protocol is adapted from established procedures for similar phthalic acid derivatives.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification of 4-Fluorophthalic Acid

This protocol details the synthesis of this compound from 4-fluorophthalic acid and methanol, using sulfuric acid as a catalyst.

Materials:

-

4-Fluorophthalic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus or flash chromatography system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophthalic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound as a colorless to light yellow liquid.

Causality Behind Experimental Choices:

-

Excess Methanol: The use of excess methanol serves to shift the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield of the diester.

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a proton source to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. It also acts as a dehydrating agent, helping to remove the water formed during the reaction and further driving the equilibrium forward.

-

Aqueous Work-up: The washing steps with water, sodium bicarbonate, and brine are crucial for removing unreacted starting materials, the acid catalyst, and any water-soluble byproducts, ensuring the purity of the final product.

Applications as a Chemical Intermediate

This compound is a versatile building block, primarily utilized in the synthesis of N-substituted 4-fluorophthalimides, which are important scaffolds in medicinal chemistry and materials science.

Synthesis of N-Substituted 4-Fluorophthalimides

The reaction of this compound with primary amines is a common method for the synthesis of N-substituted 4-fluorophthalimides. This reaction typically proceeds via a two-step mechanism involving initial amidation followed by intramolecular cyclization with the elimination of methanol.

Caption: General workflow for the synthesis of N-substituted 4-fluorophthalimides.

General Protocol:

-

A mixture of this compound and a primary amine (1 equivalent) is heated in a high-boiling solvent such as glacial acetic acid.

-

The reaction is refluxed for several hours until the starting materials are consumed (monitored by TLC).

-

Upon cooling, the N-substituted 4-fluorophthalimide product often precipitates and can be collected by filtration.

-

Further purification can be achieved by recrystallization.

Role in Drug Development

The 4-fluorophthalimide scaffold is a key component in a variety of biologically active molecules.

-

Anticonvulsant Agents: Research has shown that certain N-aryl derivatives of 4-fluorophthalimide exhibit significant anticonvulsant activity. The introduction of the fluorine atom is a bioisosteric replacement for a hydrogen atom, which can modulate the electronic properties and metabolic stability of the molecule, potentially leading to improved pharmacological profiles.

-

Enzyme Inhibitors: Fluorinated phthalimides have been investigated as inhibitors for various enzymes. For instance, derivatives of 4,5-bis(4-fluoroanilino)phthalimide have been shown to be potent and selective inhibitors of the epidermal growth factor (EGF) receptor tyrosine protein kinase, a key target in cancer therapy[2]. The fluorine atoms were introduced to block metabolic hydroxylation, thereby improving the drug's in vivo efficacy.

-

Fluorinated Analogs of Thalidomide and Pomalidomide: this compound is a precursor to 4-fluorophthalic anhydride, which is used in the synthesis of 4-fluorothalidomide and its analogs, such as pomalidomide derivatives. These compounds are of significant interest in cancer immunotherapy as they can modulate the activity of the E3 ubiquitin ligase cereblon (CRBN)[3][4]. Fluorination of the phthalimide ring can fine-tune the binding to cereblon and alter the degradation selectivity of target proteins, offering a strategy to develop next-generation immunomodulatory drugs (IMiDs) with improved efficacy and safety profiles.

Applications in Materials Science

The reactivity of this compound also extends to the synthesis of advanced polymers. It can be used as a monomer or a precursor to monomers for the production of fluorinated polyimides. These materials are known for their excellent thermal stability, chemical resistance, and desirable optical and dielectric properties, making them suitable for applications in microelectronics and aerospace.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both drug discovery and materials science. Its synthesis from readily available starting materials and its reactivity towards the formation of N-substituted 4-fluorophthalimides make it an attractive building block for the creation of complex and high-value molecules. The strategic incorporation of fluorine via this intermediate offers a powerful tool for modulating the biological and physical properties of the final products. As the demand for advanced pharmaceuticals and high-performance materials continues to grow, the importance of key intermediates like this compound is set to increase.

References

- Supporting information - The Royal Society of Chemistry. (URL not provided)

- 4,5-bis(4-fluoroanilino)phthalimide: A selective inhibitor of the epidermal growth factor receptor signal transduction pathway with potent in vivo antitumor activity - PubMed. ([Link])

- Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodul

- Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC - PubMed Central. ([Link])

- Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others - NIH. ([Link])

- Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - MDPI. ([Link])

- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - MDPI. ([Link])

- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC - NIH. ([Link])

- Applications of Fluorine in Medicinal Chemistry - PubMed. ([Link])

- Fischer Esterification Procedure - Not provided. (URL not provided)

- Fischer Esterification-Typical Procedures - OperaChem. ([Link])

- Fischer Esterification - Organic Chemistry Portal. ([Link])

- Dimethyl 4,5-dichlorophthal

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4,5-bis(4-fluoroanilino)phthalimide: A selective inhibitor of the epidermal growth factor receptor signal transduction pathway with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Dimethyl 4-fluorophthalate

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Dimethyl 4-fluorophthalate (DM4FP). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The information presented herein is a synthesis of established chemical principles, data from analogous compounds, and best practices in laboratory management to ensure the integrity and longevity of DM4FP.

Introduction to this compound

This compound is a fluorinated aromatic ester that serves as a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the physicochemical properties of the parent molecule, including its metabolic stability, bioavailability, and binding affinity to biological targets. Understanding the stability of DM4FP is therefore paramount to ensure its quality and the reliability of experimental outcomes.

Chemical Structure and Inherent Stability

The chemical structure of this compound, with its aromatic ring, two methyl ester groups, and a fluorine substituent, dictates its inherent stability and potential degradation pathways.

-

Aromatic System: The benzene ring provides considerable stability due to electron delocalization. Aromatic compounds are generally resistant to oxidation and thermal degradation under standard conditions.

-

Ester Functional Groups: The methyl ester groups are the most reactive sites in the molecule and are susceptible to hydrolysis, particularly under acidic or basic conditions.

-

Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the ester groups. It generally enhances the metabolic stability of the molecule by making C-H bonds less susceptible to enzymatic oxidation.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, it is crucial to adhere to appropriate storage conditions. The following recommendations are based on general guidelines for fluorinated organic compounds and related esters.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | Lower temperatures slow down the rate of potential degradation reactions. For long-term storage, refrigeration is preferred. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, reducing the risk of oxidative degradation and hydrolysis. |

| Light | Store in the dark (amber vials or in a light-proof container) | Protects the compound from photolytic degradation, which can be initiated by UV or visible light. |

| Moisture | Sealed in a dry environment | Prevents hydrolysis of the ester functional groups. Use of a desiccator is recommended for opened containers. |

Incompatible Materials:

It is imperative to store this compound away from the following classes of chemicals to prevent potentially hazardous reactions[1][2]:

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) Can lead to vigorous and potentially explosive reactions.

-

Strong Acids: (e.g., sulfuric acid, nitric acid) Can catalyze the hydrolysis of the ester groups.

-

Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) Can rapidly promote the hydrolysis of the ester groups.

-

Alkali Metals and Hydrides: Can generate flammable hydrogen gas upon reaction.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation routes are expected to be hydrolysis, photodegradation, and thermal decomposition.

Hydrolytic Degradation

Hydrolysis is the most probable degradation pathway for this compound under ambient conditions, particularly in the presence of moisture and acidic or basic catalysts. The reaction proceeds in a stepwise manner:

-

First Hydrolysis: One of the methyl ester groups is hydrolyzed to a carboxylic acid, forming monomethyl 4-fluorophthalate and methanol.

-

Second Hydrolysis: The remaining methyl ester group is hydrolyzed to yield 4-fluorophthalic acid and another molecule of methanol.

The kinetics of this hydrolysis are expected to be pH-dependent, with faster rates at both low and high pH. The parent compound, dimethyl phthalate, undergoes hydrolysis to phthalic acid with the monoester as an intermediate[3].

Caption: Proposed hydrolytic degradation pathway of this compound.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) region, can induce photodegradation of this compound. Aromatic esters can undergo photolytic reactions, and the presence of a fluorine atom may influence the specific pathways. The primary mechanism of photodegradation for phthalates in the environment involves reactions with hydroxyl radicals[4]. For this compound, this could lead to hydroxylation of the aromatic ring or abstraction of a hydrogen atom from the methyl groups. Direct photolysis can also lead to the cleavage of the ester bonds or the aromatic ring[5][6].

Thermal Degradation

While generally stable at room temperature, this compound will decompose at elevated temperatures. The thermal degradation of aromatic esters can be complex, often involving cleavage of the ester linkages as an initial step[7]. At higher temperatures, further fragmentation of the molecule can occur, potentially leading to the release of carbon dioxide, carbon monoxide, and various fluorinated and non-fluorinated organic compounds.

Stability Testing and Analytical Methodologies

To experimentally assess the stability of this compound, a well-designed stability testing program should be implemented. This typically involves long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop and validate a stability-indicating analytical method[8][9][10]. The goal is to achieve a target degradation of 5-20%[8][10].

Experimental Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid.

-

Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 N sodium hydroxide, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-